molecular formula C12H17BrN2O3 B8126494 Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate

Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate

Cat. No.: B8126494
M. Wt: 317.18 g/mol
InChI Key: SKHBXKPJZIRSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 6-bromopyridin-2-yloxy ethyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl (2-bromoethyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis Products: The corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its reactivity is primarily influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
  • Tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • Tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate

Uniqueness

Tert-butyl (2-((6-bromopyridin-2-yl)oxy)ethyl)carbamate is unique due to the specific positioning of the bromine atom on the pyridine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl N-[2-(6-bromopyridin-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-7-8-17-10-6-4-5-9(13)15-10/h4-6H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHBXKPJZIRSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.